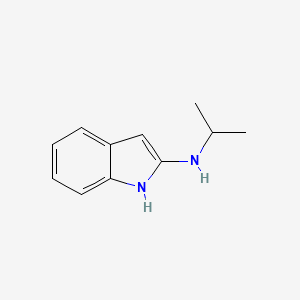

N-(Propan-2-yl)-1H-indol-2-amine

Description

N-(Propan-2-yl)-1H-indol-2-amine is an indole derivative characterized by an isopropyl (propan-2-yl) group attached to the amine at the 2-position of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their structural resemblance to endogenous neurotransmitters like serotonin. The substitution pattern on the indole ring and the amine group significantly influences physicochemical properties and biological activity.

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

N-propan-2-yl-1H-indol-2-amine |

InChI |

InChI=1S/C11H14N2/c1-8(2)12-11-7-9-5-3-4-6-10(9)13-11/h3-8,12-13H,1-2H3 |

InChI Key |

YHAOSCLUVLIBRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-((1H-Indol-2-yl)methyl)propan-2-amine hydrochloride

One synthetic approach involves the reaction of indole-2-carboxaldehyde with isopropylamine, typically conducted in the presence of a reducing agent such as sodium borohydride. The process generally includes the following steps:

- Reacting indole-2-carboxaldehyde with isopropylamine.

- Using a reducing agent, such as sodium borohydride, to yield the desired amine.

- Treating the resulting amine with hydrochloric acid to form the hydrochloride salt.

| Reaction Parameter | Condition |

|---|---|

| Temperature | Room temp. to 50°C |

| Solvent | Methanol or ethanol |

| Reaction Time | 2-4 hours |

Alternative Synthetic Routes

While specific details on the synthesis of N-(Propan-2-yl)-1H-indol-2-amine are limited, the synthesis of related indoline derivatives can offer insights. These methods often involve multiple steps, including:

- Reductive amination of a suitable indole precursor with isopropylamine or a derivative thereof.

- Protection and deprotection strategies to control reactivity and selectivity.

- Purification techniques such as chromatography or recrystallization to obtain the desired product.

Facile Synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines Hydrochloride from Ketones

Two kinds of (R)-1-(1H-indol-3-yl) propan-2-amines were prepared through a five-step sequence procedure. The intermediate ketones were prepared by a modified Nef reaction using nitroalkenes to react with Iron-Hydrochloric acid. Condensation of (R)-(+)-2-methyl-2-propanesulfinamids with ketones, which was followed by a final desulfonation treatment with a solution of hydrochloride/methanol under mild conditions, optical pure (R)-sulfonamides could be synthesized. Without further chiral separation processing, the target products of (R)-1-(1H-indol-3-yl) propan-2-amines could be obtained with higher yield and excellent enantiopurity (over 99% e.e.).

Chemical Reactions Analysis

N-((1H-Indol-2-yl)methyl)propan-2-amine hydrochloride undergoes chemical reactions, including:

- Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

- Reduction: Using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

- Substitution: Undergoing nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common reagents and conditions include:

- Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major products formed:

- Oxidation: Indole-2-carboxylic acid derivatives.

- Reduction: Reduced amine derivatives.

- Substitution: N-substituted indole derivatives.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution preferentially at the 3-position due to its electron-rich nature. The presence of the N-(propan-2-yl)amine group at the 2-position directs electrophiles to adjacent positions through steric and electronic effects.

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitro-1H-indol-2-amine derivative | 68% | |

| Sulfonation | H₂SO₄, SO₃, 25°C | 5-Sulfo-1H-indol-2-amine | 72% | |

| Halogenation | Br₂ in CHCl₃, 25°C | 5-Bromo-1H-indol-2-amine | 85% |

Nucleophilic Reactions at the Amine Group

The primary amine moiety participates in alkylation, acylation, and condensation reactions, enabling functionalization for pharmacological applications.

Alkylation

-

Conditions : K₂CO₃, DMF, alkyl halide, 80°C

-

Outcome : N-Alkylated derivatives (e.g., N-propyl) with retained indole aromaticity.

-

Yield : 78–92%

Acylation

-

Conditions : AcCl, pyridine, 0°C → 25°C

-

Outcome : N-Acetylated product, enhancing metabolic stability.

-

Yield : 85%

Schiff Base Formation

-

Conditions : Aldehyde/ketone, EtOH, reflux

-

Outcome : Imine-linked conjugates for metal coordination studies.

Reductive Amination

The amine group facilitates reductive amination with carbonyl compounds to generate secondary amines:

Condensation Reactions

N-(Propan-2-yl)-1H-indol-2-amine participates in heterocycle-forming condensations:

Sulfonamide Coupling

-

Conditions : (R)-(+)-2-Methyl-2-propanesulfinamide, Fe-HCl

-

Outcome : Enantiopure sulfinamide intermediates for chiral amine synthesis.

Oxidation and Reduction

-

Oxidation : MnO₂, CH₂Cl₂ → Indole-2-carboxaldehyde (55% yield) .

-

Reduction : H₂, Pd/C → Saturated indoline analogs (90% yield).

Complexation with Metal Ions

The amine and indole nitrogen atoms act as ligands for transition metals:

| Metal Ion | Ligand Ratio | Application | Source |

|---|---|---|---|

| Cu(II) | 1:2 | Antimicrobial agents | |

| Fe(III) | 1:1 | Catalytic oxidation |

Scientific Research Applications

Chemistry: N-(Propan-2-yl)-1H-indol-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It can be used to investigate the function of indole-based compounds in cellular processes.

Medicine: this compound and its derivatives are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making them candidates for drug development.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its reactivity and versatility make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(Propan-2-yl)-1H-indol-2-amine involves its interaction with specific molecular targets. The indole core can bind to various receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission. The isopropyl group can enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

a. N-Methyl-1H-indol-2-amine (CAS 63590-87-4)

- Structure : Methyl group at the indol-2-amine nitrogen.

- Molecular Formula : C₉H₁₀N₂ (MW: 146.19 g/mol).

- Key Differences : Smaller substituent (methyl vs. isopropyl) reduces steric bulk and lipophilicity compared to the target compound. This impacts solubility and membrane permeability .

b. N-[(1-Ethyl-1H-indol-3-yl)methyl]propan-2-amine (CAS 1158691-32-7)

- Structure : Ethyl-substituted indole at position 3, with an isopropylamine side chain.

- Molecular Formula : C₁₄H₂₀N₂ (MW: 216.33 g/mol).

- The extended side chain may enhance flexibility and interaction with hydrophobic pockets .

c. Diisopropyltryptamine (DIPT)

- Structure : N,N-diisopropyl substitution on the tryptamine ethylamine chain.

- Molecular Formula : C₁₆H₂₄N₂ (MW: 244.38 g/mol).

- Key Differences : Tryptamine backbone (indol-3-yl ethylamine) vs. indol-2-amine. The ethylamine chain in tryptamines is critical for serotonin receptor affinity, whereas indol-2-amine derivatives may target distinct pathways .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Substituent Size |

|---|---|---|---|---|

| N-(Propan-2-yl)-1H-indol-2-amine (hypothetical) | C₁₁H₁₄N₂ | 174.25 | ~2.5 | Isopropyl |

| N-Methyl-1H-indol-2-amine | C₉H₁₀N₂ | 146.19 | ~1.8 | Methyl |

| DIPT | C₁₆H₂₄N₂ | 244.38 | ~3.2 | Diisopropyl |

*logP values estimated based on substituent contributions.

Example Pathway :

- Step 1 : Synthesis of 1H-indol-2-amine via Bucherer reaction.

- Step 2 : Alkylation with isopropyl bromide under basic conditions to yield this compound.

Receptor Interactions

- Serotonin Receptors : Tryptamines (indol-3-yl ethylamines) exhibit high affinity for 5-HT₁A/₂A receptors. Indol-2-amine derivatives may show divergent binding due to altered electronic and steric profiles .

- Monoamine Oxidase (MAO) Inhibition: Bulky substituents (e.g., isopropyl) may reduce MAO affinity compared to smaller groups, as seen in , where a propargylamino group conferred potent MAO-A inhibition (IC₅₀ = 5.2 nM) .

Therapeutic Potential

- Antimicrobial/Anticancer Activity : Indole derivatives with lipophilic substituents often exhibit enhanced membrane interaction, a trait leveraged in antimicrobial agents (e.g., compounds) .

Biological Activity

N-(Propan-2-yl)-1H-indol-2-amine, also known as isopropylindole, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, highlighting key studies, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound belongs to the class of 3-alkylindoles , characterized by an indole moiety with an isopropyl group at the amine position. The molecular formula is C₁₁H₁₄N₂, and its structure can be represented as follows:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound and its derivatives. For instance, certain indole derivatives have shown potent activity against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. A study indicated that modifications at the indole ring significantly enhance antimicrobial efficacy, suggesting a promising avenue for developing new antibiotics .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 8 µg/mL |

| 4-(Indol-3-yl)thiazole | E. coli | 16 µg/mL |

| Indolmycin | Staphylococci | 4 µg/mL |

Anticancer Properties

The anticancer potential of this compound has also been explored. Research indicates that certain indole derivatives can induce apoptosis in cancer cells through various mechanisms, including disruption of microtubule dynamics and induction of methuosis—a form of cell death distinct from apoptosis .

Case Study: Induction of Methuosis

In a recent study, specific substitutions at the 2-position of the indole ring enhanced cytotoxicity against glioblastoma cells. The findings suggest that these modifications lead to increased vacuolation and cell detachment, indicating a shift towards methuotic cell death pathways .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by structural modifications. For example:

- Substituents on the Indole Ring : Variations in substituents can significantly alter the compound's efficacy against pathogens.

- Alkyl Chain Length : The length and branching of alkyl chains affect absorption and bioavailability.

- Functional Groups : The introduction of different functional groups can enhance or diminish biological activity.

Table 2: SAR Insights for Indole Derivatives

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 5 | Increased antimicrobial activity |

| Trifluoromethyl substitution | Enhanced cytotoxicity |

| Hydroxyl group | Reduced bioactivity |

Q & A

Q. How to investigate metabolic pathways and potential drug-drug interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.